molecular formula C21H20BrNO3 B2502500 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797858-45-7

1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2502500
CAS No.: 1797858-45-7
M. Wt: 414.299
InChI Key: NFCFCZLVATXOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative featuring a benzofuranone core fused to a piperidine ring via a spiro junction. The 2-bromophenylpropanoyl group at the 1'-position introduces steric bulk and electronic effects, likely influencing its biological activity. Its structural uniqueness lies in the combination of a halogenated arylpropanoyl moiety and the spirocyclic system, which differentiates it from simpler benzofuran or piperidine derivatives.

Properties

IUPAC Name

1'-[3-(2-bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-18-9-4-1-6-15(18)10-11-19(24)23-13-5-12-21(14-23)17-8-3-2-7-16(17)20(25)26-21/h1-4,6-9H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCFCZLVATXOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CCC3=CC=CC=C3Br)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS).

    Spirocyclization: The final step involves the formation of the spiro structure, which can be achieved through intramolecular cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.

Chemical Reactions Analysis

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The unique spiro structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate this compound for its potential biological activities, such as anti-tumor or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperidine moieties can interact with different binding sites, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1'-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1797873-54-1)

  • Structural Differences: The benzoyl group replaces the propanoyl linker, shortening the chain and removing a methylene group. The spiro junction is at the 4'-piperidine position instead of 3' .
  • Implications: Reduced flexibility due to the shorter linker may limit interactions with deeper binding pockets.
  • Activity: While both compounds target sigma-1 receptors (S1R), the propanoyl linker in the target compound may improve binding kinetics due to extended hydrophobic interactions .

1-(3-(2-Chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound [16])

  • Structural Differences : Replaces the spiro benzofuran-piperidine system with a benzoimidazolone core .
  • Implications :
    • Loss of spiro rigidity reduces metabolic stability (e.g., susceptibility to CYP450 oxidation).
    • The chloro substituent vs. bromo may lower lipophilicity (Cl: XLogP ~3.5 vs. Br: ~4.3), reducing blood-brain barrier penetration .
  • Activity : Exhibits moderate NLRP3 inhibition (37.7% pyroptosis reduction), suggesting the spiro system in the target compound could enhance potency by stabilizing bioactive conformations .

1'-(5-Trifluoromethyl-1H-benzimidazol-2-yl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CHEMBL4877)

  • Structural Differences: Substitutes the 2-bromophenylpropanoyl group with a trifluoromethylbenzimidazole moiety .
  • Implications :
    • The trifluoromethyl group increases electronegativity and logP (XLogP: 4.3), enhancing membrane permeability.
    • The benzimidazole ring enables π-π stacking with aromatic residues in targets like GPCRs.
  • Activity : Binds neuropeptide Y receptors (NPY4R), highlighting the spiro system’s versatility in targeting diverse CNS receptors compared to the target compound’s S1R/NLRP3 focus .

3-{[4-(2-Bromophenyl)]piperazino-1-yl}-2-benzoxazolone (Compound [8])

  • Structural Differences : Uses a benzoxazolone core with a piperazine-linked 2-bromophenyl group instead of a spiro system .
  • Implications: The piperazine linker introduces basicity (pKa ~8.5), which may affect solubility and ion-channel off-target effects.
  • Activity : Anti-caspase-3 activity suggests bromophenyl groups enhance apoptosis modulation, a trait the target compound may share .

Key Comparative Data

Compound Core Structure Substituent Target Activity logP
Target Compound Spiro benzofuran-piperidine 3-(2-Bromophenyl)propanoyl S1R, NLRP3 High rigidity, metabolic stability ~4.3
1'-(2-Bromobenzoyl)-spiro derivative Spiro benzofuran-piperidine 2-Bromobenzoyl S1R Moderate binding affinity ~4.1
Compound [16] Benzoimidazolone 3-(2-Chlorophenyl)propanoyl NLRP3 37.7% pyroptosis reduction ~3.5
CHEMBL4877 Spiro benzofuran-piperidine Trifluoromethylbenzimidazole NPY4R GPCR modulation ~4.3
Compound [8] Benzoxazolone 4-(2-Bromophenyl)piperazine Caspase-3 Apoptosis inhibition ~3.8

Mechanistic and Pharmacokinetic Insights

  • Rigidity vs. Flexibility : The spiro system in the target compound reduces entropy loss upon binding, improving affinity for S1R compared to flexible analogs like Compound [8] .
  • Halogen Effects : Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) enhances hydrophobic interactions in NLRP3 binding pockets .
  • Metabolism: The propanoyl linker may resist esterase cleavage better than ethyl esters (e.g., Compound [17] in ), extending half-life .

Biological Activity

1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique spiro structure, which is known to influence its pharmacological properties. In this article, we will explore the biological activity, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is C20H20BrN2O2C_{20}H_{20}BrN_{2}O_{2} with a molecular weight of approximately 396.29 g/mol. The presence of the bromophenyl group and the spiro configuration are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that compounds with similar structures may inhibit cancer cell proliferation. The spiro structure has been associated with enhanced cytotoxicity against various tumor cell lines.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives of benzofuran compounds have been reported to exhibit neuroprotective properties, suggesting potential applications in neurodegenerative disorders.

The mechanisms through which 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors in the nervous system, potentially enhancing cognitive functions or providing neuroprotection.
  • Oxidative Stress Reduction : Some studies suggest that benzofuran derivatives can reduce oxidative stress, contributing to their protective effects in various biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one:

  • Anticancer Activity :
    • A study on similar benzofuran derivatives demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range).
    • Another investigation highlighted the ability of these compounds to induce apoptosis in colorectal cancer cells.
  • Anti-inflammatory Activity :
    • Research has indicated that related compounds can significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their anti-inflammatory effects.
  • Neuroprotective Effects :
    • A case study involving a benzofuran derivative showed promise in protecting neuronal cells from oxidative damage, indicating potential therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines[Study 1]
Anti-inflammatoryReduction in cytokine levels[Study 2]
NeuroprotectiveProtection against oxidative stress[Study 3]

Q & A

Q. What are the recommended synthetic routes for 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one?

A multi-step synthesis is typically employed, starting with cyclization to form the spiro[benzofuran-piperidine] core. Key steps include:

  • Cyclization : Use of ethanol as a solvent with thionyl chloride for acid-catalyzed condensation (analogous to methods in ).
  • Coupling : Introduction of the 2-bromophenylpropanoyl group via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions.
  • Purification : Column chromatography and recrystallization to isolate the final product. Reference similar spiro compound syntheses (e.g., ) for reaction optimization .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection : Use a diffractometer with Mo/Kα radiation.
  • Structure Solution : Employ SHELXS for phase determination and SHELXL for refinement ( ).
  • Validation : Check for residual electron density and thermal motion artifacts. SHELX programs are robust for small-molecule refinement .

Q. What spectroscopic methods are essential for confirming the molecular structure?

A combination of techniques is required:

  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution Orbitrap-LC-MS for exact mass determination (e.g., [M+H]+^+ ions, as in ).
  • IR Spectroscopy : Validate functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What preliminary in vitro assays evaluate its biological activity?

  • Receptor Binding Assays : Use radioligands (e.g., [3H][^3H]-pentazocine for σ1 receptors) on cell membranes to measure IC50_{50} values ( ).
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cytotoxicity : MTT assays in cancer cell lines to assess therapeutic potential .

Q. What are the recommended handling and storage protocols?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood ().
  • Storage : Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the propanoyl group. Avoid exposure to light ( ).

Advanced Research Questions

Q. How to resolve enantiomers and determine their absolute configuration?

  • Chiral Separation : Preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) ( ).
  • Configuration Determination : CD spectroscopy combined with density functional theory (DFT) calculations to correlate experimental CD spectra with theoretical models ( ).

Q. How does stereochemistry influence receptor binding affinity and metabolic stability?

  • Binding Affinity : The (S)-enantiomer of structurally related spiro compounds showed 3x higher σ1 receptor affinity than the (R)-enantiomer ( ).
  • Metabolic Stability : (S)-enantiomers often exhibit slower hepatic degradation due to steric hindrance. Use LC-MS to quantify metabolic half-lives in microsomal assays .

Q. What advanced analytical techniques identify metabolites in pharmacokinetic studies?

  • Orbitrap-LC-MS/MS : Provides exact mass (<1<1 ppm error) and fragmentation patterns for metabolite identification ( ).
  • Isotopic Labeling : Track 13^{13}C or 2^{2}H labels to trace biotransformation pathways.
  • NMR-Based Metabolomics : 1^1H-13^{13}C HSQC for structural elucidation of phase I/II metabolites .

Q. How to design experiments to study structure-activity relationships (SAR) of derivatives?

  • Substituent Variation : Replace the 2-bromophenyl group with other halogens (e.g., F, Cl) or electron-withdrawing groups ().
  • Computational Modeling : Molecular docking (AutoDock) to predict binding modes with target receptors.
  • In Vivo Testing : Assess pharmacokinetics (AUC, t1/2t_{1/2}) in rodent models for lead optimization .

Q. What strategies optimize yield in stereoselective synthesis?

  • Catalyst Screening : Test chiral N-heterocyclic carbenes (NHCs) for asymmetric annulation ().
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance enantiomeric excess (ee).
  • Reaction Monitoring : Chiral HPLC to track ee during kinetic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.